molecular formula C24H28F2N2O4 B2879688 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate CAS No. 1261229-78-0

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate

Cat. No.: B2879688
CAS No.: 1261229-78-0
M. Wt: 446.495
InChI Key: KAHGUZKKAQZOIU-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a piperazine derivative featuring a six-membered ring with two nitrogen atoms. The compound is substituted at the 1- and 3-positions with a tert-butoxycarbonyl (Boc) group and a methyl ester, respectively. Additionally, both the 3- and 4-positions of the piperazine ring are substituted with 4-fluorobenzyl groups. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic fluorinated substituents and improved stability from the Boc protecting group . Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate solubility, bioavailability, and target binding via hydrogen bonding or ionic interactions .

Properties

IUPAC Name

1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGUZKKAQZOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the fluoro-benzyl groups through nucleophilic substitution reactions. The ester functionalities can be introduced using esterification reactions with appropriate carboxylic acids and alcohols under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-benzyl groups may enhance its binding affinity to specific targets, while the ester functionalities can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

The target compound shares core structural motifs with several piperazine derivatives, differing primarily in substituents and functional groups. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Activity/Applications References
1-tert-Butyl 3-methyl 4-(3,4-dichlorophenyl)piperazine-1,3-dicarboxylate 3,4-dichlorophenyl (C4), Boc (N1), methyl ester (N3) Chlorinated aryl group enhances electrophilicity; studied for SARS-CoV-2 inhibition Antiviral (covalent protease inhibitors)
1-tert-Butyl 3-methyl 4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate 4-(methylthio)benzyl (C4), Boc (N1), methyl ester (N3) Sulfur-containing group improves metabolic stability Intermediate for drug development
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride Boc (N1), methyl ester (N3), R-configuration Chiral center influences target selectivity; high-purity commercial product Research reagent
4-(4-Fluorobenzyl)piperazine-based tyrosine kinase inhibitors 4-fluorobenzyl fragment + variable acyl groups Fluorine enhances binding to hydrophobic enzyme pockets Tyrosinase inhibition, antimelanogenic

Structural Insights :

  • Protecting Groups : The Boc group at N1 improves stability during synthesis, whereas methyl esters (e.g., at N3) facilitate hydrolysis to free carboxylic acids in vivo, enabling prodrug strategies .

Comparison of Yields :

  • Methylthio-substituted analogs () achieve ~58–65% yields via NaBH4-mediated benzylation .
Physicochemical Properties
Property Target Compound 3,4-Dichlorophenyl Analog () Methylthio-Benzyl Analog ()
Molecular Weight ~452.4 g/mol (estimated) 428.3 g/mol 422.5 g/mol
LogP ~3.8 (predicted; high due to fluorinated groups) 4.1 3.5
Solubility Low in water; soluble in DCM, THF Insoluble in water; soluble in DCM Moderate solubility in ethanol
Stability Stable under acidic conditions (Boc protection) Prone to dechlorination under strong bases Oxidizes to sulfone derivatives

Key Observations :

  • Fluorine atoms in the target compound reduce metabolic degradation compared to chlorinated analogs, which may undergo dehalogenation .
  • The Boc group enhances shelf-life but requires acidic conditions for removal, limiting in vivo applicability unless designed as a prodrug .

Biological Activity

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H22F2N2O4
  • Molecular Weight : 348.37 g/mol

Research indicates that compounds containing piperazine derivatives can act as inhibitors of various enzymes, including tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for skin-whitening agents. The competitive inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Key Findings from Studies

  • Inhibition of Tyrosinase : A related compound with a similar piperazine structure demonstrated significant inhibition of Agaricus bisporus tyrosinase with an IC50 value of 0.18 μM, indicating strong activity compared to kojic acid (IC50 = 17.76 μM) .
  • Antimelanogenic Effects : The compound's derivatives were evaluated for their effects on B16F10 melanoma cells, showing no cytotoxicity while effectively reducing melanin production .

Biological Activity Data

The following table summarizes the biological activities associated with related piperazine derivatives:

Compound NameTargetIC50 (μM)Effect
4-(4-Fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanoneTyrosinase0.18Competitive inhibitor
Kojic AcidTyrosinase17.76Reference inhibitor
Compound 26 (related structure)B16F10 cellsN/AAntimelanogenic, non-cytotoxic

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition : A study focused on the design and synthesis of piperazine derivatives found that modifications to the aromatic tail significantly enhanced tyrosinase affinity. The most effective inhibitors displayed IC50 values in low micromolar ranges .
  • Anticancer Activity : Related compounds have shown promise in anticancer activity against various cell lines, including HCT116 and PC3. For instance, one derivative exhibited an IC50 value of 13.6 μM against HCT116 cells, demonstrating potential as an anticancer agent .

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